N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6S/c1-25(21,22)18-6-4-17(5-7-18)13(20)10-9-24-14(15-10)16-12(19)11-3-2-8-23-11/h2-3,8-9H,4-7H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEOUWSYRBPCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide, identified by its CAS number 1396784-33-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₅S₂, with a molecular weight of 398.5 g/mol. Its structure includes a furan ring, a piperazine moiety, and an oxazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₅S₂ |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1396784-33-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study evaluating a related compound demonstrated an IC₅₀ value of 55.65 μg/mL against COX-2 enzymes, suggesting potential for anti-inflammatory and antitumor applications .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
Research Findings:
In a comparative study, a related compound demonstrated an anti-inflammatory effect comparable to standard treatments like diclofenac sodium, with selectivity indices indicating a preference for COX-2 inhibition .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
(a) Heterocyclic Core Modifications
- Oxazole vs. Quinazolinone (): The target compound’s oxazole core offers greater metabolic stability compared to the quinazolinone derivatives (A2–A6), which contain a labile 4-oxo group.
- Furan vs. Benzofuran derivatives () show higher binding affinity to dopamine receptors due to extended aromatic systems .
(b) Piperazine Modifications
- Methylsulfonyl vs. However, halogens (e.g., Cl in A4–A6) increase lipophilicity, favoring membrane penetration .
- Piperazine Conformation :
The chair conformation of the piperazine ring (observed in analogs) is critical for maintaining optimal spatial orientation of substituents for target engagement .
(c) Carboxamide Linker
Pharmacokinetic and Pharmacodynamic Comparisons
- Permeability :
The target compound’s methylsulfonyl group may reduce Caco-2 permeability (similar to 4D’s efflux ratio of 1.8 in ) compared to halogenated analogs (A4–A6), which show higher passive diffusion . - Metabolic Stability : Piperazine sulfonylation (target compound) likely reduces CYP450-mediated metabolism compared to unsubstituted piperazines (e.g., 34–37 in ) .
Q & A
Basic: What are the key synthetic routes for synthesizing N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide?
The synthesis involves multi-step organic reactions optimized for functional group compatibility and yield:
- Step 1 : Formation of furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride (SOCl₂) at 0–5°C .
- Step 2 : Coupling with piperazine in anhydrous dichloromethane (DCM) to form the furan-2-carbonyl piperazine intermediate .
- Step 3 : Oxazole ring formation via reaction with oxazole-2-carbonyl chloride under basic conditions (e.g., triethylamine) .
- Step 4 : Final coupling with methylsulfonyl-piperazine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical Parameters : Temperature control during acyl chloride formation, inert atmosphere for moisture-sensitive steps, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of oxazole and piperazine moieties. For example, oxazole protons appear as singlets at δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁N₅O₆S: 460.12) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1350 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Basic: What are the stability considerations for this compound under various conditions?
- Thermal Stability : Decomposition observed at >150°C; store at –20°C in amber vials .
- pH Sensitivity : Hydrolysis of the oxazole ring occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Light Sensitivity : Piperazine sulfonyl groups may degrade under UV light; use light-protected storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core Modifications :
- Replace methylsulfonyl with acetyl or cyclopropylsulfonyl groups to assess solubility and target affinity .
- Substitute oxazole with thiazole or isoxazole to evaluate heterocycle-dependent cytotoxicity .
- Functional Group Analysis :
- Piperazine N-substituents (e.g., 2-methoxyphenyl vs. 3-chlorophenyl) impact serotonin receptor binding .
- Furan vs. thiophene moieties alter logP and membrane permeability .
Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ assays against cancer cell lines) .
Advanced: How should conflicting biological activity data between similar compounds be resolved?
Case Example : Contradictory antitumor activity (IC₅₀ = 2 µM vs. >50 µM in MCF-7 cells) may arise from:
- Purity Discrepancies : Impurities >5% (e.g., unreacted intermediates) skew results; validate via HPLC .
- Assay Variability : Use standardized protocols (e.g., MTT assay incubation time: 48 hrs ± 2 hrs) .
- Structural Isomerism : Regioisomeric oxazole/pyridine derivatives require X-ray crystallography for confirmation .
Resolution : Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Advanced: What computational strategies are effective in predicting target interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 or 5-HT₂A receptors. Key interactions:
- Piperazine sulfonyl group with Arg513 (COX-2) .
- Oxazole ring π-π stacking with Phe340 (5-HT₂A) .
- MD Simulations : GROMACS-based 100 ns simulations assess binding stability (RMSD < 2 Å acceptable) .
- ADMET Prediction : SwissADME predicts BBB permeability (logBB = –1.2) and CYP3A4 inhibition risk .
Advanced: How to troubleshoot low yields in the final coupling step?
- Cause 1 : Competing side reactions (e.g., oxazole ring opening).
Solution : Use milder coupling agents (e.g., DCC instead of EDC) and lower temperatures (0–4°C) . - Cause 2 : Poor nucleophilicity of the amine group.
Solution : Pre-activate with 1-hydroxybenzotriazole (HOBt) or use DMAP as a catalyst . - Cause 3 : Solvent polarity mismatch.
Solution : Optimize solvent (e.g., DMF for polar intermediates, THF for nonpolar) .
Advanced: What are the key considerations for scaling up synthesis from mg to gram scale?
- Reactor Type : Switch from batch to flow chemistry for exothermic steps (e.g., acyl chloride formation) .
- Purification : Replace column chromatography with recrystallization (solvent pair: ethanol/water) .
- Safety : Control gas release (e.g., SO₂ from thionyl chloride) using scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
